molecular formula C11H16O2 B1519415 (3-Sec-butoxyphenyl)methanol CAS No. 915920-70-6

(3-Sec-butoxyphenyl)methanol

Cat. No. B1519415
CAS RN: 915920-70-6
M. Wt: 180.24 g/mol
InChI Key: CEXNIEJIMVZIRY-UHFFFAOYSA-N
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Description

“(3-Sec-butoxyphenyl)methanol” is a secondary alcohol . It has a molecular formula of C11H16O2 and a molecular weight of 180.25 g/mol . It is used as a reagent in organic synthesis, as a plasticizer in polymer production, and as an intermediate in the production of pharmaceuticals.


Molecular Structure Analysis

The molecular structure of “(3-Sec-butoxyphenyl)methanol” can be represented by the linear formula C11H16O2 . The InChI code for this compound is 1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3 .


Physical And Chemical Properties Analysis

“(3-Sec-butoxyphenyl)methanol” is a liquid at room temperature .

Scientific Research Applications

Antioxidant Potential and Radical Scavenging Activity

(3-Sec-butoxyphenyl)methanol has been studied in the context of antioxidant potential and radical scavenging activities. Research conducted on Monotheca buxifolia fruit, which involves similar phenolic compounds, reveals significant antioxidant activities. These fruits, extracted with methanol and derived fractions, showed pronounced scavenging activity on various radicals and had potent reductive abilities. This study suggests that similar methanol-derived phenolic compounds, like (3-Sec-butoxyphenyl)methanol, could be potent natural antioxidants (Jan, Khan, Rashid, & Bokhari, 2013).

Methanol-to-Hydrocarbons Conversion

Studies on the conversion of methanol to hydrocarbons using zeolite catalysts like H-ZSM-5 provide insights into the catalytic mechanisms that could involve compounds like (3-Sec-butoxyphenyl)methanol. These studies help understand the reactivity of organics in catalysts and contribute to advancements in chemical synthesis and industrial applications (Bjørgen et al., 2007).

Biological Conversion and Bioproduction

Research into the engineering of Escherichia coli for methanol-dependent growth and production demonstrates the biological applications of methanol-based compounds. By converting methanol into biomass components and specialty chemicals, this research highlights the potential of (3-Sec-butoxyphenyl)methanol in biotechnological fields (Chen et al., 2018).

Catalytic Processes and Methanol Synthesis

The study of catalytic processes, especially in methanol synthesis over Cu/ZnO/Al2O3 catalysts, provides valuable information on the mechanisms involved in methanol-based reactions. These insights could be applicable to understanding the reactivity and potential applications of (3-Sec-butoxyphenyl)methanol in industrial catalysts (Behrens et al., 2012).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(3-butan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-9(2)13-11-6-4-5-10(7-11)8-12/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXNIEJIMVZIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655717
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Sec-butoxyphenyl)methanol

CAS RN

915920-70-6
Record name {3-[(Butan-2-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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